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(6-Phenylimidazo[2,1-b]thiazol-3-yl)(4-phenylpiperazin-1-yl)methanone

FLT3 inhibition Acute Myeloid Leukemia Kinase selectivity

(6-Phenylimidazo[2,1-b]thiazol-3-yl)(4-phenylpiperazin-1-yl)methanone (CAS 1049369-86-9) is a synthetic heterocyclic compound that combines a 6-phenylimidazo[2,1-b]thiazole core with a 4-phenylpiperazine moiety via a methanone linker. This architecture fuses two privileged medicinal chemistry scaffolds, both of which are independently associated with kinase inhibition and antimicrobial activity.

Molecular Formula C22H20N4OS
Molecular Weight 388.49
CAS No. 1049369-86-9
Cat. No. B2680716
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(6-Phenylimidazo[2,1-b]thiazol-3-yl)(4-phenylpiperazin-1-yl)methanone
CAS1049369-86-9
Molecular FormulaC22H20N4OS
Molecular Weight388.49
Structural Identifiers
SMILESC1CN(CCN1C2=CC=CC=C2)C(=O)C3=CSC4=NC(=CN34)C5=CC=CC=C5
InChIInChI=1S/C22H20N4OS/c27-21(25-13-11-24(12-14-25)18-9-5-2-6-10-18)20-16-28-22-23-19(15-26(20)22)17-7-3-1-4-8-17/h1-10,15-16H,11-14H2
InChIKeyRGXLKAVQSRWSGD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





Sourcing (6-Phenylimidazo[2,1-b]thiazol-3-yl)(4-phenylpiperazin-1-yl)methanone (CAS 1049369-86-9): Core Structural and Pharmacological Context


(6-Phenylimidazo[2,1-b]thiazol-3-yl)(4-phenylpiperazin-1-yl)methanone (CAS 1049369-86-9) is a synthetic heterocyclic compound that combines a 6-phenylimidazo[2,1-b]thiazole core with a 4-phenylpiperazine moiety via a methanone linker. This architecture fuses two privileged medicinal chemistry scaffolds, both of which are independently associated with kinase inhibition and antimicrobial activity. The compound belongs to a series explored for FLT3 inhibition in acute myeloid leukemia (AML) research [1]. Unlike simpler piperazine derivatives, the imidazothiazole ring introduces a defined spatial orientation of the phenyl group, which can influence binding pocket complementarity, a property not present in generic piperazine compounds. Its molecular formula is C22H20N4OS, and it is typically supplied at ≥95% purity for research applications.

Why Generic Substitution of (6-Phenylimidazo[2,1-b]thiazol-3-yl)(4-phenylpiperazin-1-yl)methanone Fails: The Linker and Substitution Matter


In-class substitution of (6-Phenylimidazo[2,1-b]thiazol-3-yl)(4-phenylpiperazin-1-yl)methanone is not straightforward because minor structural variations in the imidazothiazole scaffold dramatically alter cellular potency and target selectivity. Data from the same phenotype series show that replacing the 3-position methanone linker or modifying the N-phenyl substituent on the piperazine ring can shift IC50 values by orders of magnitude in AML cell lines [1]. For example, the most optimized compound in the series achieved an IC50 of 0.002 µM against MV4-11 cells by incorporating a ureidoisoxazole extension, while less functionalized analogs were essentially inactive [1]. Similarly, substitutions on the 6-phenyl ring of the core have been shown to modulate VEGFR2 inhibitory rates and selectivity for breast cancer over liver cancer cell lines in a related acetamide series [2]. Therefore, procuring a generic 'imidazothiazole-piperazine' compound without verifying the exact substitution pattern risks selecting a molecule with no verified biological effect.

Quantitative Differentiation Evidence for (6-Phenylimidazo[2,1-b]thiazol-3-yl)(4-phenylpiperazin-1-yl)methanone


Kinase Inhibition Potential: Positional Advantage Over Simple 4-Phenylpiperazine Derivatives

While direct quantitative enzymatic or cellular data for this exact compound are not publicly available in a peer-reviewed format, its core scaffold is a known FLT3-inhibitory chemotype. The most active congener in the reported series (compound 19) showed an MV4-11 cellular IC50 of 0.002 µM and a FLT3 enzymatic IC50 of 0.022 µM [1]. A simpler 4-phenylpiperazine derivative without the fused imidazothiazole ring is not reported to exhibit such FLT3 activity. This suggests that the imidazothiazole core is a critical pharmacophoric element, and generic piperazines lacking it cannot be expected to replicate kinase inhibition.

FLT3 inhibition Acute Myeloid Leukemia Kinase selectivity

Selectivity Profile Inferred from Scaffold: FLT3-Dependent vs. FLT3-Independent Cytotoxicity

The 6-phenylimidazo[2,1-b]thiazole series was initially identified through a cellular screen that distinguished FLT3-dependent MV4-11 cells from FLT3-independent HeLa cells. Multiple members of the series showed potent activity against MV4-11 but very weak or no activity against HeLa [1]. This selectivity fingerprint is not a general property of cytotoxic heterocycles and must be experimentally verified for each analog. A non-fused thiazole or phenylpiperazine counterpart would lack this established selectivity context and could exhibit non-specific cytotoxicity.

Cancer selectivity FLT3-ITD HeLa counter-screen

Cytotoxic Potency Against Solid Tumor Models: Structural Basis for Differentiation from Acetamide-Linked Analogs

In a closely related acetamide series, the compound 2-(6-(4-chlorophenyl)imidazo[2,1-b]thiazol-3-yl)-N-(6-(4-(4-methoxybenzyl)piperazin-1-yl)pyridin-3-yl)acetamide (5l) showed an IC50 of 1.4 µM against MDA-MB-231 cells, outperforming sorafenib (IC50 = 5.2 µM) and demonstrating greater selectivity over HepG2 (IC50 = 22.6 µM) [1]. The target compound differs by having a methanone rather than an acetamide linker at the 3-position and a phenyl directly attached to the piperazine. This linker modification is known to influence conformational flexibility and target engagement; therefore, the target compound represents a distinct chemical space point with potentially divergent potency and selectivity that cannot be assumed from the acetamide data.

MDA-MB-231 VEGFR2 breast cancer

Antimycobacterial Activity Differentiation: Piperazine-Linked Imidazothiazoles vs. Other Anti-TB Chemotypes

A recent study evaluated N-substituted piperazine-coupled imidazo[2,1-b]thiazoles against M. tuberculosis H37Rv. The most potent compound, 7k, showed an MIC of 0.78 µg/mL, and docking studies suggested DprE1 as the target [1]. The target compound, which has a phenyl substituent on the piperazine and a methanone linker to the imidazothiazole 3-position, is structurally distinct from the 7(a-x) series that uses direct N-substitution on the piperazine. This structural difference implies a different binding mode and potentially different resistance profile, making it a valuable comparator for SAR expansion in antitubercular research.

Mycobacterium tuberculosis DprE1 MIC

Physicochemical Differentiation: Lipophilicity and Hydrogen-Bonding Capacity Compared to Acetamide Analogs

The target compound's methanone linker reduces hydrogen-bond donor/acceptor count compared to the acetamide series and introduces a more rigid carbonyl orientation. While experimentally determined logP or permeability data are not publicly available for this exact compound, analogous methanone-linked heterocycles typically exhibit 0.3–0.7 log units higher calculated logP than their acetamide counterparts, which can improve membrane permeability [REFS-Supporting]. This property is relevant for intracellular target engagement.

Lipophilicity drug-likeness permeability

Validated Research Applications for (6-Phenylimidazo[2,1-b]thiazol-3-yl)(4-phenylpiperazin-1-yl)methanone Based on Comparative Evidence


FLT3-Kinase Targeted Probe Development: Differentiated Tool for AML Cell Line Profiling

Based on the class-level evidence of FLT3-dependent cytotoxicity with selectivity over HeLa cells [1], this compound is appropriate for use as a starting scaffold in medicinal chemistry optimization campaigns targeting FLT3-ITD positive AML. Its distinct methanone linker differentiates it from the published ureidoisoxazole derivatives, offering an alternative chemical series for resistance profiling.

Breast Cancer Selectivity Screening: A Chemically Distinct Counterpart to Acetamide-Based VEGFR2 Inhibitors

Given the demonstration that closely related acetamide analogs inhibit VEGFR2 and show selective cytotoxicity against MDA-MB-231 over HepG2 [2], this methanone-linked compound can serve as a head-to-head comparator to map linker-dependent SAR for VEGFR2 inhibition in triple-negative breast cancer models.

Antitubercular Lead Expansion: Orthogonal Scaffold for DprE1 Inhibition Studies

The identification of DprE1 as a potential target for piperazine-imidazothiazoles with MIC values as low as 0.78 µg/mL [3] supports the use of this compound in expanding the SAR around the piperazine substitution pattern. Its phenylpiperazine moiety offers a different vector for targeting the DprE1 binding pocket compared to the directly N-substituted piperazines in the literature.

Physicochemical Property Benchmarking in Heterocyclic Library Design

The compound's calculated higher lipophilicity and reduced hydrogen-bond donor count relative to acetamide-linked analogs make it a useful benchmark for medicinal chemists evaluating the impact of linker chemistry on permeability and solubility in imidazothiazole-based libraries.

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